N-Phenylnicotinamide Hydrochloride

Catalog No.
S807046
CAS No.
69135-90-6
M.F
C12H11ClN2O
M. Wt
234.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylnicotinamide Hydrochloride

CAS Number

69135-90-6

Product Name

N-Phenylnicotinamide Hydrochloride

IUPAC Name

N-phenylpyridine-3-carboxamide;hydrochloride

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H

InChI Key

SQFVWDGIESXVGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl

N-Phenylnicotinamide Hydrochloride is a chemical compound with the molecular formula C12H10N2OHClC_{12}H_{10}N_{2}O\cdot HCl and a molecular weight of approximately 234.68 g/mol. It is a derivative of nicotinamide, which is a form of Vitamin B3, and features a phenyl group attached to the nitrogen of the nicotinamide structure. This compound is recognized for its potential therapeutic applications due to its biochemical properties and interactions within biological systems.

Enzyme Inhibition:

NPN-HCl has been studied for its potential to inhibit certain enzymes. Enzymes are biological molecules that act as catalysts in various cellular processes. Inhibiting specific enzymes can be a strategy for treating diseases or understanding cellular function. Some research suggests NPN-HCl may inhibit enzymes involved in protein folding and misfolding, which is relevant to neurodegenerative diseases like Alzheimer's and Parkinson's [].

Cellular Signaling:

NPN-HCl may interact with cellular signaling pathways. Cellular signaling involves communication between different parts of a cell, essential for regulating various functions. Studies suggest NPN-HCl might influence pathways related to cell growth, differentiation, and survival []. This makes it a potential tool for investigating cellular processes and their role in diseases like cancer.

  • Oxidation: This compound can be oxidized to form N-oxide derivatives using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert it into amine derivatives, typically utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can introduce various substituents on the phenyl ring, often facilitated by halogenating agents like bromine or chlorine in the presence of a catalyst .

N-Phenylnicotinamide Hydrochloride exhibits significant biological activity primarily due to its role as a precursor to Nicotinamide Adenine Dinucleotide (NAD), which is crucial in redox reactions and energy metabolism. Its potential effects include:

  • Cellular Metabolism: It may help restore cellular NAD+ pools, thereby influencing cellular energy levels and metabolic processes.
  • Oxidative Stress: The compound has been shown to attenuate oxidative stress and inflammatory responses, suggesting protective roles in cellular environments.
  • Extracellular Matrix Regulation: It may enhance extracellular matrix formation and skin barrier function .

The synthesis of N-Phenylnicotinamide Hydrochloride can be achieved through various methods:

  • Coupling Reaction: One common method involves the reaction of nicotinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction typically occurs in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
  • Catalytic Hydrogenation: On an industrial scale, catalytic hydrogenation of nicotinic acid derivatives in the presence of aniline can be employed. This method is optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration .

N-Phenylnicotinamide Hydrochloride has several applications across different fields:

  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for treatments related to metabolic disorders and oxidative stress-related diseases.
  • Cosmetics: Due to its effects on skin barrier function, it may be utilized in skincare formulations aimed at improving skin health.
  • Biochemical Research: It serves as a valuable tool in studies investigating NAD biosynthesis and related metabolic pathways .

Several compounds share structural similarities with N-Phenylnicotinamide Hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity
N-Phenylnicotinamide1752-96-11.00
3-Methyl-N-(4-((pyridin-3-ylmethyl)amino)phenyl)benzamide839695-57-70.98
N-(4-(Dimethylamino)phenyl)nicotinamide69135-90-60.98
Nicotinanilide Hydrochloride19060-64-10.98

N-Phenylnicotinamide Hydrochloride is unique due to its specific structural arrangement that includes both pyridine and phenyl groups, contributing to its distinct biological activities compared to other similar compounds .

Dates

Modify: 2023-08-16

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